molecular formula C19H22N4O3S2 B2978750 2-(2,5-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1251645-09-6

2-(2,5-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No. B2978750
CAS RN: 1251645-09-6
M. Wt: 418.53
InChI Key: GECDBTLKLLSNRF-UHFFFAOYSA-N
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Description

2-(2,5-dimethylbenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.
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Scientific Research Applications

Supramolecular Synthons Formation

1,2,4-Triazolo[1,5-a]pyridines, including derivatives similar to the compound , have been studied for their unique electronic and intermolecular interactional characteristics. These properties influence their crystal structures by forming diverse supramolecular synthons, which are crucial for pharmaceutical development and application in crystal engineering (Yingying Chai et al., 2019).

Complex Formation and Decomposition Studies

Research has explored the interaction of similar triazolopyridines with metal ions, such as Cu(2+), through potentiometric and kinetic studies. These studies provide insights into the coordination modes of various complexes formed and the movement of metal ions within receptors, valuable for understanding molecular interactions in pharmaceutical applications (Carmen E. Castillo et al., 2013).

Antimicrobial Agent Development

Synthesis of new heterocycles incorporating thiophene and triazolopyridine moieties, closely related to the compound of interest, has shown potent antimicrobial activities. These derivatives are valuable in the development of new antimicrobial agents, offering alternatives in the treatment of infections (Y. Mabkhot et al., 2016).

Structural and Spectral Analysis

Studies involving the structural, spectroscopic, and electronic properties of triazole derivatives, akin to the compound , contribute to the understanding of their physicochemical characteristics. This knowledge is crucial in optimizing these compounds for various scientific applications, including drug development (C. Alaşalvar et al., 2021).

Catalyst Development for Enantioselective Reactions

Research on pyridine derivatives has led to the development of efficient and flexible catalysts for enantioselective reactions. These findings are significant in the field of synthetic chemistry, where controlling the enantiomeric outcome of reactions is essential (G. Desimoni et al., 2005).

properties

IUPAC Name

2-[(2,5-dimethylphenyl)methyl]-6-thiomorpholin-4-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S2/c1-14-3-4-15(2)16(11-14)12-23-19(24)22-13-17(5-6-18(22)20-23)28(25,26)21-7-9-27-10-8-21/h3-6,11,13H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECDBTLKLLSNRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C(=O)N3C=C(C=CC3=N2)S(=O)(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.